
18-Methyl-2,5,8,11,14,17-hexaoxanonadecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
18-Methyl-2,5,8,11,14,17-hexaoxanonadecane is an organic compound with the molecular formula C14H30O6 It is characterized by the presence of multiple ether linkages and a methyl group, making it a member of the polyether family
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 18-Methyl-2,5,8,11,14,17-hexaoxanonadecane typically involves the reaction of specific organic compounds under controlled conditions. One common method is through the etherification of polyhydroxy compounds with methylating agents. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale etherification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
18-Methyl-2,5,8,11,14,17-hexaoxanonadecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The ether linkages in the compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
18-Methyl-2,5,8,11,14,17-hexaoxanonadecane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the study of biological membranes and as a component in the formulation of biocompatible materials.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.
Industry: Utilized in the production of specialty polymers and as a surfactant in various industrial processes.
Mecanismo De Acción
The mechanism of action of 18-Methyl-2,5,8,11,14,17-hexaoxanonadecane involves its interaction with molecular targets through its ether linkages and methyl group. These interactions can influence the compound’s solubility, reactivity, and ability to form complexes with other molecules. The pathways involved may include hydrogen bonding, van der Waals forces, and hydrophobic interactions.
Comparación Con Compuestos Similares
Similar Compounds
2,5,8,11,14,17,20,23-Octaoxadocosane: Another polyether compound with similar ether linkages but a different molecular structure.
Polyethylene Glycol (PEG): A widely used polyether with applications in medicine, biology, and industry.
Uniqueness
18-Methyl-2,5,8,11,14,17-hexaoxanonadecane is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. Its combination of ether linkages and a methyl group makes it particularly useful in specialized applications where other polyethers may not be suitable.
Propiedades
Número CAS |
63095-29-4 |
|---|---|
Fórmula molecular |
C14H30O6 |
Peso molecular |
294.38 g/mol |
Nombre IUPAC |
2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propane |
InChI |
InChI=1S/C14H30O6/c1-14(2)20-13-12-19-11-10-18-9-8-17-7-6-16-5-4-15-3/h14H,4-13H2,1-3H3 |
Clave InChI |
BGKYXKRAQUSQCT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OCCOCCOCCOCCOCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


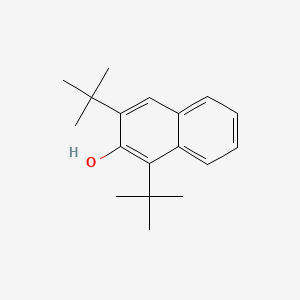
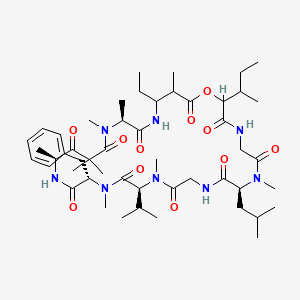

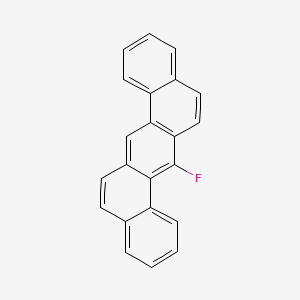

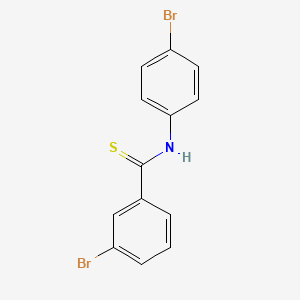
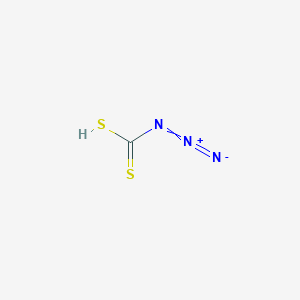
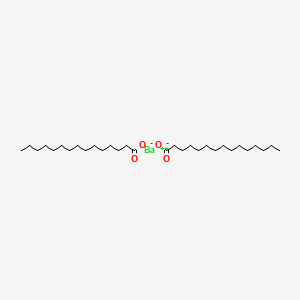
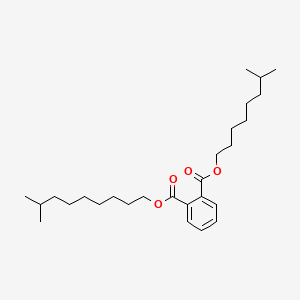

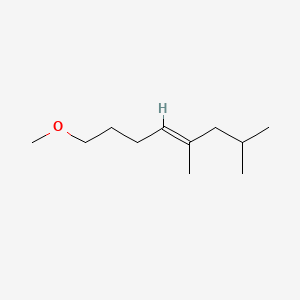
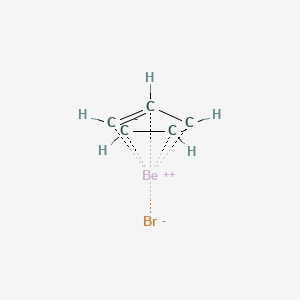

![3,6-Dimethyl-1-oxaspiro[4.5]decan-2-one](/img/structure/B12646965.png)
